molecular formula C14H20ClNO3 B8583460 tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate

tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate

Cat. No.: B8583460
M. Wt: 285.76 g/mol
InChI Key: XHTKOQJWHUYUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminoethyl chain, and a chlorobenzyl alcohol moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorobenzyl moiety can be reduced to a benzyl group.

    Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzaldehyde or 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzoic acid.

    Reduction: Formation of 2-(tert-butoxycarbonylaminoethyl)-benzyl alcohol.

    Substitution: Formation of 2-aminoethyl-5-chlorobenzyl alcohol after Boc deprotection.

Scientific Research Applications

tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzyl alcohol primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonylaminoethyl)-benzyl alcohol
  • 2-(tert-Butoxycarbonylaminoethyl)-4-chlorobenzyl alcohol
  • 2-(tert-Butoxycarbonylaminoethyl)-3-chlorobenzyl alcohol

Uniqueness

tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate is unique due to the presence of the 5-chloro substituent on the benzyl alcohol moiety, which can influence its reactivity and interactions in chemical reactions. This compound’s specific structure allows for selective modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

tert-butyl N-[2-[4-chloro-2-(hydroxymethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-7-6-10-4-5-12(15)8-11(10)9-17/h4-5,8,17H,6-7,9H2,1-3H3,(H,16,18)

InChI Key

XHTKOQJWHUYUHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a stirred solution of 2-(tert-butoxycarbonyl)-7-chloro-3,4-dihydro-2H-isoquinolin-1-one (18.4 g, 64.38 mMol) in 50 mL of anhydrous tetrahydrofuran under inert atmosphere at 0° C. was added 2.0M LiBH4 in tetrahydrofuran (64.38 mL, 128.76 mMol, 2 eq). This was stirred at 0° C. for 1.5 hours, quenched with saturated ammonium chloride solution, then partitioned between ethyl acetate and water. The organics were dried(Na2SO4) and concentrated in vacuo. This afforded 2-(tert-butoxycarbonylaminoethyl)-5-chlorobenzyl alcohol as a clear colorless oil (hplc rt=3.21 min, method A; mass spec m/z=286.2).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
64.38 mL
Type
solvent
Reaction Step One

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